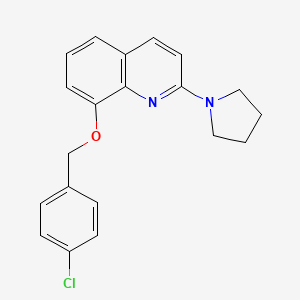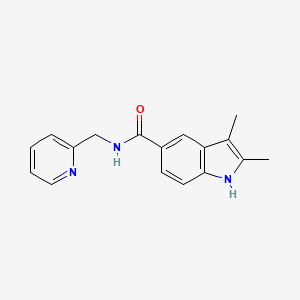![molecular formula C21H20N6O2S B11266881 N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266881.png)
N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s chemical structure consists of a benzamide core with substituents attached to it.
- It contains a 1,2,4-thiadiazole ring and a 1,2,3-triazole ring, both of which contribute to its unique properties.
- These heterocyclic rings are known for their diverse biological activities, making this compound intriguing for further investigation.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction between a 1,2,4-thiadiazole derivative and a 1,2,3-triazole derivative.
Reaction Conditions: Specific conditions may vary, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with strong acids or bases, undergo nucleophilic substitution, or participate in redox reactions.
Major Products: These reactions can yield diverse products, such as derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug candidate.
Medicine: Studies evaluate its pharmacokinetics, toxicity, and therapeutic effects.
Industry: Its applications may extend to materials science, catalysis, or organic electronics.
Mechanism of Action
Targets: The compound likely interacts with specific cellular targets (e.g., enzymes, receptors).
Pathways: It may modulate signaling pathways, affecting cellular processes.
Further Research: Detailed studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Similar Compounds: While I don’t have a specific list, other 1,2,4-thiadiazoles and 1,2,3-triazoles are worth exploring.
Properties
Molecular Formula |
C21H20N6O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C21H20N6O2S/c1-12-5-6-15(11-13(12)2)20(28)23-21-22-19(25-30-21)18-14(3)27(26-24-18)16-7-9-17(29-4)10-8-16/h5-11H,1-4H3,(H,22,23,25,28) |
InChI Key |
TVCBCFFLRSEJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B11266799.png)
![3-(4-fluorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11266804.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B11266809.png)
![N-[Methoxy(phenyl)methyl]benzamide](/img/structure/B11266815.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11266820.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11266829.png)
![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266834.png)
![N-(4-Acetamidophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11266841.png)


![Methyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B11266876.png)


